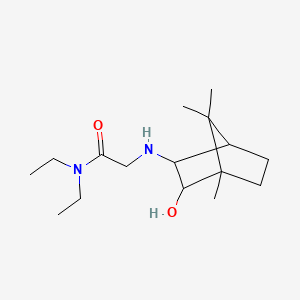

N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide

Descripción

ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, diethyl substitutions, and a hydroxy-bornyl amino group

Propiedades

Número CAS |

93189-94-7 |

|---|---|

Fórmula molecular |

C16H30N2O2 |

Peso molecular |

282.42 g/mol |

Nombre IUPAC |

N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide |

InChI |

InChI=1S/C16H30N2O2/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4/h11,13-14,17,20H,6-10H2,1-5H3 |

Clave InChI |

HJECSVWWPJPVOM-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C(=O)CNC1C2CCC(C1O)(C2(C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- typically involves multiple steps, starting with the preparation of the acetamide backbone. The diethyl groups are introduced through alkylation reactions, while the hydroxy-bornyl amino group is incorporated via a series of substitution and addition reactions. Common reagents used in these processes include alkyl halides, amines, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amides or amines.

Aplicaciones Científicas De Investigación

ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy-bornyl amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Diethylacetamide: Shares the acetamide and diethyl groups but lacks the hydroxy-bornyl amino group.

N,N-Diethyl-2-hydroxyacetamide: Similar structure with a hydroxy group but without the bornyl amino substitution.

N,N-Diethyl-3-bornylacetamide: Contains the bornyl group but differs in the position and nature of other substituents.

Uniqueness

ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Actividad Biológica

N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide is a complex organic compound with promising biological activities. This article reviews its biological effects, including anti-inflammatory and antimicrobial properties, and discusses relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide is C₁₇H₃₂N₂O₂, with a molecular weight of approximately 296.4 g/mol. The compound features a diethylamino group attached to an acetamide moiety and a bornyl group, which contributes to its unique properties. The presence of these functional groups allows the compound to participate in various chemical reactions typical of amides and alcohols, potentially influencing its biological activity.

Anti-inflammatory Effects

Preliminary studies indicate that N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide exhibits significant anti-inflammatory properties. Research has shown that it can reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory conditions. In a controlled study involving adjuvant-induced arthritis in rats, doses of the compound resulted in a notable decrease in paw edema and reduced serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies. Its effectiveness compared to other known antimicrobial agents highlights its potential role in clinical applications.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features |

|---|---|

| N,N-Diethylacetamide | Lacks the bornyl group; different chemical properties |

| Bornyl Acetate | Contains bornyl but lacks acetamide functionality |

| N,N-Diethyl-2-(methylamino)acetamide | Similar amine structure but without bornyl substitution |

This comparison illustrates how the unique combination of structural features in N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide may influence its reactivity and applications compared to other compounds.

Case Studies and Research Findings

Research on this compound has been limited but promising. A study focusing on its anti-inflammatory activity involved administering varying doses to rats with induced arthritis. Results showed that higher doses led to significant improvements in inflammation markers compared to control groups . Another investigation into its antimicrobial properties revealed effectiveness against specific bacterial strains, warranting further exploration into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.